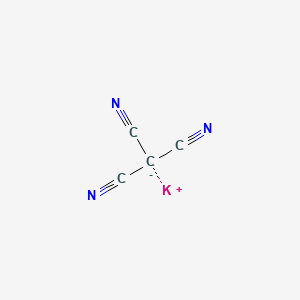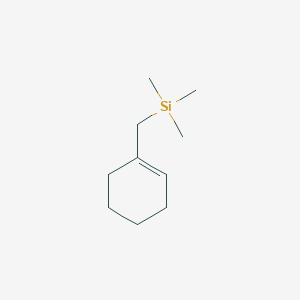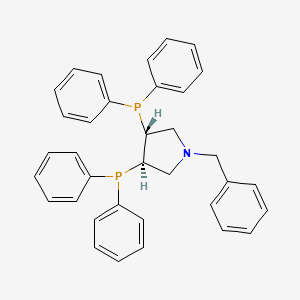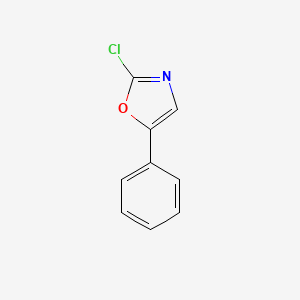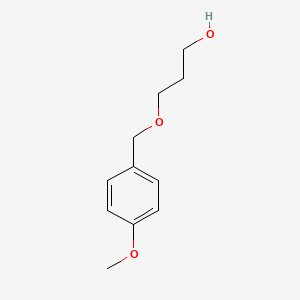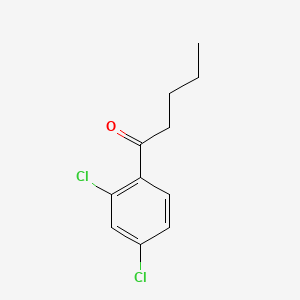
3-Cloro-1H-indazol-5-amina
Descripción general
Descripción
3-Chloro-1H-indazol-5-amine is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications. The compound features a chloro substituent at the third position and an amino group at the fifth position of the indazole ring, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules .
Aplicaciones Científicas De Investigación
3-Chloro-1H-indazol-5-amine has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceuticals, particularly kinase inhibitors and other enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mecanismo De Acción
Target of Action
The primary targets of 3-Chloro-1H-indazol-5-amine are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
3-Chloro-1H-indazol-5-amine interacts with its targets by inhibiting their activity . This inhibition can lead to changes in the cell cycle and DNA damage response pathways .
Biochemical Pathways
The inhibition of CHK1, CHK2, and SGK by 3-Chloro-1H-indazol-5-amine affects various biochemical pathways. For instance, it can lead to the disruption of cell cycle progression and impair the ability of cells to repair damaged DNA . The downstream effects of these changes can include cell cycle arrest and apoptosis .
Result of Action
The molecular and cellular effects of 3-Chloro-1H-indazol-5-amine’s action include the inhibition of cell growth and induction of apoptosis . For example, it has been shown to have promising inhibitory effects against the K562 cell line .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3-Chloro-1H-indazol-5-amine has been found to interact with various enzymes and proteins. For instance, it has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase .
Cellular Effects
3-Chloro-1H-indazol-5-amine has shown promising inhibitory effects against human cancer cell lines such as lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . It has been confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
Molecular Mechanism
The molecular mechanism of action of 3-Chloro-1H-indazol-5-amine involves its interaction with various biomolecules. It has been shown to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-1H-indazol-5-amine have been observed over time. The compound is stable when stored in a dark place, under an inert atmosphere, at 2-8°C .
Transport and Distribution
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1H-indazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloro-2-fluorobenzonitrile with hydrazine to form the indazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of 3-Chloro-1H-indazol-5-amine often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-1H-indazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .
Comparación Con Compuestos Similares
1H-indazole-3-amine: Lacks the chloro substituent, which can affect its biological activity and chemical reactivity.
5-Bromo-1H-indazole-3-amine:
3-Chloro-1H-indazole-4-amine: Differently substituted, which can influence its interaction with biological targets
Uniqueness: 3-Chloro-1H-indazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of targeted therapies and other specialized applications .
Propiedades
IUPAC Name |
3-chloro-2H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLAMAWMZAQBKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461873 | |
| Record name | 3-Chloro-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41330-49-8 | |
| Record name | 3-Chloro-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloroimidazo[1,2-A]pyridine](/img/structure/B1589643.png)

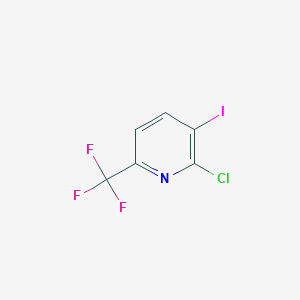
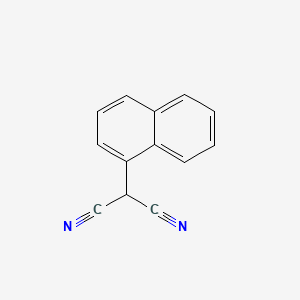
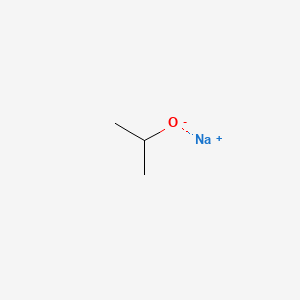

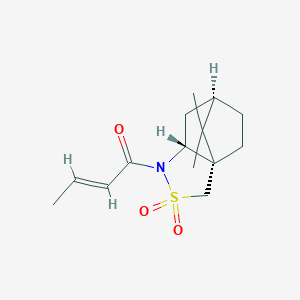
rhodium(I) tetrafluoroborate](/img/structure/B1589652.png)
